molecular formula C16H20ClN3OS B12493231 2-chloro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12493231
M. Wt: 337.9 g/mol
InChI Key: JAVHFUUYSXSBFJ-UHFFFAOYSA-N
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Description

2-chloro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-heptyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different thiadiazole derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of agrochemicals and pesticides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes in microorganisms or cancer cells, ultimately resulting in their death .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its heptyl side chain, which can influence its lipophilicity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

Molecular Formula

C16H20ClN3OS

Molecular Weight

337.9 g/mol

IUPAC Name

2-chloro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H20ClN3OS/c1-2-3-4-5-6-11-14-19-20-16(22-14)18-15(21)12-9-7-8-10-13(12)17/h7-10H,2-6,11H2,1H3,(H,18,20,21)

InChI Key

JAVHFUUYSXSBFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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